tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2. It is a bicyclic compound that contains a diazabicyclo octane structure, which is often used in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
Given its use in the preparation of pharmaceutical compounds targeting parp-1, it can be inferred that it may interact with this protein or its associated pathways .
Biochemical Pathways
This compound is used in the synthesis of isoquinolinone derivatives . Isoquinolinones are known to inhibit PARP-1, thereby affecting the biochemical pathways associated with this protein . This includes the DNA repair pathway, where PARP-1 plays a crucial role. By inhibiting PARP-1, these compounds can disrupt DNA repair, leading to cell death and potential therapeutic effects against cancer .
Result of Action
The result of the action of this compound is largely dependent on the specific isoquinolinone derivatives that are synthesized from it . These derivatives, through their inhibition of PARP-1, can induce cell death in cancer cells, providing a potential therapeutic effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage conditions in an inert atmosphere at 2-8°C . Additionally, the efficacy of the compound and its derivatives could be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations affecting PARP-1 expression and function.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of substituted pyrrolo[2,3-b]pyridines
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with hydrochloric acid. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Comparison with Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Another derivative used in organic synthesis.
3,8-Diazabicyclo[3.2.1]octane dihydrochloride: A related compound with similar applications.
These compounds share the diazabicyclo octane structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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